N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJRQOIKSUOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Substituted difluorobenzamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Science: In electronic applications, the thiophene ring system facilitates charge transport due to its conjugated π-electron system.
Comparison with Similar Compounds
Key Observations :
Antifungal and Antibacterial Activity
Compounds 4c–4m ( and ) demonstrate moderate to strong antifungal activity against Candida albicans and Aspergillus fumigatus, with IC₅₀ values ranging from 0.8–12.5 µg/mL. The thio-pyrimidine substituents in these compounds enhance activity compared to non-sulfur analogs, suggesting the target compound’s thiophene-ethyl group may confer similar benefits .
Pesticidal Activity
- Teflubenzuron : Effective against lepidopteran larvae at 10–50 ppm concentrations by disrupting molting .
- Etoxazole : Targets spider mites via inhibition of lipid synthesis (EC₅₀: 0.02–0.1 ppm) .
- N-[(3-Chloro-5-Trifluoromethyl-2-Pyridyl)Methyl]-2,6-Difluorobenzamide : A key intermediate in pesticides, highlighting the importance of the difluorobenzamide scaffold in agrochemical design .
Mechanistic Insights : The 2,6-difluorobenzamide group likely interacts with enzymatic active sites (e.g., chitin synthase) through hydrogen bonding and hydrophobic interactions, while substituents like acetylthiophene may alter substrate specificity or metabolic stability.
Physicochemical Properties
| Property | Target Compound | Teflubenzuron | Compound 4c | Etoxazole |
|---|---|---|---|---|
| Molecular Weight | ~380.4 g/mol | 377.13 g/mol | 450.4 g/mol | 359.4 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 4.1 | 3.8 | 4.5 |
| Melting Point | Not reported | 195–197°C | 168–170°C | 87–89°C |
| Water Solubility | Low (similar to analogs) | <0.1 mg/L | <1 mg/L | 0.05 mg/L |
Notes:
- The acetylthiophene group may slightly reduce water solubility compared to pyrimidine-based analogs but improve bioavailability in lipid-rich environments.
- Fluorine atoms in the benzamide core enhance metabolic stability and resistance to oxidative degradation .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an acetyl group and an ethyl chain , linked to a difluorobenzamide moiety . This unique combination contributes to its distinctive chemical and biological properties.
| Component | Description |
|---|---|
| Thiophene Ring | A five-membered aromatic ring containing sulfur. |
| Acetyl Group | Contributes to the compound's reactivity. |
| Ethyl Chain | Enhances solubility and biological activity. |
| Difluorobenzamide Moiety | Imparts specific interactions with biological targets. |
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies have shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo.
2. Antimicrobial Activity
The compound has demonstrated potential antimicrobial properties against various bacterial strains. The presence of the thiophene ring is often associated with enhanced antibacterial activity, making it a candidate for further exploration as an antimicrobial agent.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The compound's ability to interact with specific cellular pathways could lead to the development of novel cancer therapies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through methods like the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound.
- Acetylation : The thiophene ring is acetylated using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid).
- Ethylation : The acetylated thiophene reacts with an ethylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate).
- Formation of Benzamide : The difluorobenzamide moiety is synthesized by reacting 2,6-difluorobenzoic acid with thionyl chloride followed by the thiophene derivative.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of this compound using a rat model induced with inflammation. Results indicated a significant reduction in edema and inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus showed that this compound exhibited notable antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzamide?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze diffraction data. Key parameters include data-to-parameter ratios >10 and R-factors <0.05 for high reliability. Hydrogen bonding and π-π interactions in the thiophene and benzamide moieties should be scrutinized .
Q. How can the synthetic pathway for this compound be optimized to improve yield?
- Methodology : Employ a stepwise approach:
Synthesize 2,6-difluorobenzamide via amidation of 2,6-difluorobenzoyl chloride (purity ≥99%, confirmed by HPLC) .
Couple with 5-acetylthiophene-ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).
Optimize reaction conditions (solvent: anhydrous DMF; temperature: 0–5°C) to minimize byproducts. Monitor via TLC and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for ethyl-thiophene linkage.
- FT-IR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N-H (~3300 cm⁻¹).
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound to biological targets like kinases?
- Methodology :
Use AutoDock Vina or Schrödinger Suite for docking.
Target VEGFR2 (PDB: 4AGD) due to benzamide derivatives' known interactions with Cys917 and hydrophobic pockets .
Validate predictions with surface plasmon resonance (SPR) to measure KD. Discrepancies between docking (-9.8 kcal/mol) and SPR may require adjusting force fields or solvation models .
Q. What strategies address contradictory data between in vitro bioactivity and cytotoxicity?
- Methodology :
- Dose-Response Curves : Use Hill slope analysis to distinguish efficacy (EC₅₀) from toxicity (LD₅₀).
- Metabolic Profiling : Perform hepatic microsomal assays to identify toxic metabolites (e.g., acetylthiophene oxidation).
- SAR Studies : Modify the acetylthiophene moiety to reduce hepatotoxicity while retaining activity .
Q. How do fluorine atoms influence the compound’s electronic properties and bioavailability?
- Methodology :
- DFT Calculations : Compute electrostatic potential maps (Gaussian 09) to assess fluorine’s electron-withdrawing effects on the benzamide ring.
- LogP Measurements : Compare experimental (shake-flask method) vs. computational (XLogP3) values to evaluate lipophilicity. Fluorine reduces LogP but may enhance membrane permeability .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via UPLC.
- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and quantify intact compound.
- Forced Degradation : Expose to heat (60°C), UV light, and oxidants (H₂O₂) to identify vulnerable sites (e.g., thiophene acetyl group) .
Q. How can cryo-EM complement X-ray data for studying this compound’s interactions with large biomolecules?
- Methodology :
- Prepare complexes with target proteins (e.g., serum albumin for pharmacokinetic studies).
- Use cryo-EM at 2–3 Å resolution to resolve flexible regions (e.g., ethyl-thiophene linker) that X-ray crystallography may miss .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
